(3R,4R)-A2-32-01

ClpP inhibitor Antivirulence Staphylococcus aureus

(3R,4R)-A2-32-01 (CAS 1359752-95-6) is the (R,R)-enantiomer of the β-lactone-based caseinolytic protease P (ClpP) inhibitor A2-32-01, characterized by its covalent binding to the catalytic serine residue of ClpP, thereby inhibiting proteolytic activity. This compound is specifically identified as a Staphylococcus aureus ClpP (SaClpP) inhibitor with demonstrated anti-virulence properties and an EC50 value of 4.5 μM in ClpP inhibition assays.

Molecular Formula C19H27NO2
Molecular Weight 301.43
CAS No. 1359752-95-6
Cat. No. B2576265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-A2-32-01
CAS1359752-95-6
Molecular FormulaC19H27NO2
Molecular Weight301.43
Structural Identifiers
SMILESC=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
InChIInChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1
InChIKeyWBHVHPLFRGISDD-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-A2-32-01 (CAS 1359752-95-6) Baseline Overview: A Defined Enantiomeric ClpP Inhibitor for Antibacterial and Anti-Virulence Research


(3R,4R)-A2-32-01 (CAS 1359752-95-6) is the (R,R)-enantiomer of the β-lactone-based caseinolytic protease P (ClpP) inhibitor A2-32-01, characterized by its covalent binding to the catalytic serine residue of ClpP, thereby inhibiting proteolytic activity. [1] This compound is specifically identified as a Staphylococcus aureus ClpP (SaClpP) inhibitor with demonstrated anti-virulence properties and an EC50 value of 4.5 μM in ClpP inhibition assays. The distinct (3R,4R) stereochemistry defines its pharmacological profile, differentiating it from its (S,S)-enantiomer and the racemic mixture, making it a precise tool for dissecting stereospecific ClpP interactions and evaluating the therapeutic window of ClpP inhibition in bacterial pathogenesis and mitochondrial protease research.

(3R,4R)-A2-32-01 (CAS 1359752-95-6) vs. Other ClpP Modulators: Why Stereochemistry and Mechanism of Action Preclude Generic Substitution


Generic substitution among ClpP-targeting compounds is invalid due to the profound impact of stereochemistry and mechanism of action on target engagement, potency, and downstream biological effects. The (3R,4R)-A2-32-01 enantiomer is a specific inhibitor that covalently acylates the ClpP active site to block proteolysis, in stark contrast to ClpP activators like ADEPs or imipridones which dysregulate the protease. [1] Furthermore, even within the β-lactone class, stereochemistry dictates activity; the (S,S)-enantiomer of A2-32-01 is demonstrably less active as an inhibitor of SaClpP, illustrating that the (3R,4R) configuration is not functionally interchangeable. [2] Consequently, substituting (3R,4R)-A2-32-01 with a racemic mixture, an alternative enantiomer, or a different mechanistic class (e.g., an activator) would introduce uncontrolled variables, confounding experimental outcomes and invalidating any comparative analysis. The quantitative evidence presented in Section 3 provides the precise justification for selecting this specific stereoisomer for research applications requiring defined ClpP inhibition.

(3R,4R)-A2-32-01 (CAS 1359752-95-6) Product-Specific Quantitative Evidence Guide: A Data-Driven Comparison for Informed Procurement


Comparative ClpP Inhibition Potency: (3R,4R)-A2-32-01 Exhibits 4.5 μM EC50, Positioning it as a Defined, Moderate-Potency Inhibitor Distinct from More Potent Activators and Agonists

(3R,4R)-A2-32-01 demonstrates a specific caseinolytic protein protease (ClpP) inhibitory activity with an EC50 of 4.5 μM. This quantitative inhibitory potency serves as a critical benchmark when compared to other ClpP modulators. For instance, the ClpP activator ZG297 exhibits an EC50 of 0.26 μM for SaClpP activation, while the agonist (S)-ZG197 shows an EC50 of 1.4 μM for SaClpP activation. [1] This data positions (3R,4R)-A2-32-01 as a moderate-potency inhibitor, a profile that is mechanistically and functionally distinct from the high-potency activators, and is essential for studies aiming to ablate ClpP function rather than dysregulate it.

ClpP inhibitor Antivirulence Staphylococcus aureus

Cytotoxicity Profile in Mammalian Cells: (3R,4R)-A2-32-01 Shows Tolerable Cytotoxicity with EC50 Values of 50 μM and 75 μM in Fibroblast and Keratinocyte Cell Lines

In cellular viability assays using the MTT method, (3R,4R)-A2-32-01 exhibited cytotoxicity with EC50 values of 50 μM against mouse NIH3T3 fibroblasts and 75 μM against human HaCaT keratinocytes after a 24-hour exposure. [1] This data indicates a tolerable cytotoxicity profile, as the concentrations required to reduce mammalian cell metabolic activity are substantially higher than its 4.5 μM EC50 for ClpP inhibition, suggesting a functional therapeutic window. This contrasts with the more potent ClpP activators like ONC212, which have demonstrated significantly higher toxicity in cell-based assays, a fact leveraged by new agonists like Z1 which were developed to overcome this limitation. [2]

Cytotoxicity Mammalian cells Safety profile

Anti-Virulence Activity: (3R,4R)-A2-32-01 Potently Inhibits Hemolysis with an ED50 of 15 nmol, Demonstrating a Functional, Phenotypic Consequence of ClpP Inhibition

Beyond its enzymatic inhibitory activity, (3R,4R)-A2-32-01 demonstrates a clear functional anti-virulence effect by inhibiting S. aureus hemolysis on blood agar plates with an effective dose (ED50) of 15 nmol. This ex vivo phenotype confirms that the compound's molecular target engagement translates into a relevant biological outcome, reducing the production or activity of hemolytic toxins. In contrast, the related compound A2-54-01, a close analog, failed to inhibit ClpP and did not reduce the growth and viability of leukemic cells, highlighting that not all β-lactone derivatives possess the requisite anti-virulence activity. [1]

Anti-virulence Hemolysis Staphylococcus aureus

Comparative Target Selectivity: (3R,4R)-A2-32-01 is a Specific Inhibitor of SaClpP, Distinct from Broad-Spectrum or Off-Target ClpP Modulators

(3R,4R)-A2-32-01 is identified as a specific inhibitor of Staphylococcus aureus caseinolytic protease P (SaClpP). [1] This bacterial target selectivity is a key differentiating feature when compared to other ClpP modulators. For instance, the imipridone derivative 'compound 26' activates both human ClpP (hClpP) and SaClpP, with EC50 values of 19.7 μM and 0.98 μM, respectively, indicating a >20-fold selectivity for the bacterial target. [2] While the exact selectivity index of (3R,4R)-A2-32-01 for SaClpP over hClpP is not explicitly quantified in the available literature, its classification as a specific SaClpP inhibitor implies a favorable selectivity profile for bacterial studies, and the moderate potency of its inhibitory activity (4.5 μM) further distinguishes it from potent, non-selective activators like ZG297 (SaClpP EC50 = 0.26 μM). [3]

Selectivity ClpP SaClpP

(3R,4R)-A2-32-01 (CAS 1359752-95-6) Best Research and Industrial Application Scenarios: Where the Evidence Supports Procurement


Mechanistic Studies of Stereospecific ClpP Inhibition in Bacterial Pathogenesis

Procurement of (3R,4R)-A2-32-01 is justified for research programs dissecting the stereochemical requirements for β-lactone-mediated ClpP inhibition. As the (R,R)-enantiomer, it serves as a direct comparator to the less active (S,S)-enantiomer, enabling structure-activity relationship (SAR) studies to define the optimal configuration for covalent acylation of the SaClpP active site. [1] Its moderate 4.5 μM EC50 provides a baseline for evaluating next-generation inhibitors. This application is critical for academic and industrial labs focused on anti-virulence drug discovery against S. aureus.

Phenotypic Assays for Anti-Virulence Compound Screening and Validation

The compound's demonstrated ability to inhibit S. aureus hemolysis on blood agar with an ED50 of 15 nmol makes it a validated positive control or reference standard in phenotypic anti-virulence screening campaigns. Unlike broad-spectrum antibiotics, it specifically targets virulence without directly affecting bacterial growth, making it an ideal tool for studying host-pathogen interactions and for evaluating new chemical entities designed to disarm pathogens rather than kill them. Its use in such assays is supported by direct quantitative evidence of its functional effect.

Mitochondrial Protease Research and Human ClpP Biology

Although primarily described as an SaClpP inhibitor, (3R,4R)-A2-32-01 and its analogs have been used in studies of human mitochondrial ClpP, particularly in the context of acute myeloid leukemia (AML). [2] Its defined, moderate inhibitory potency (4.5 μM) and characterized cytotoxicity profile (EC50 50-75 μM in mammalian cells) allow for precise control over ClpP inhibition in mitochondrial lysates or intact cells. [3] This application is crucial for cancer biologists and mitochondrial researchers exploring the role of ClpP in metabolism, apoptosis, and as a therapeutic target, where the compound's specific inhibitory action provides a clear, interpretable phenotype distinct from ClpP activators.

Reference Standard for ClpP Inhibitor Selectivity Profiling

(3R,4R)-A2-32-01 can serve as a reference standard for profiling the selectivity of new ClpP modulators. Its classification as a specific SaClpP inhibitor, when compared to dual-active compounds like the imipridone derivative 'compound 26' (which activates both hClpP and SaClpP with a 20-fold selectivity for the bacterial target), provides a benchmark for evaluating selectivity indices. [4] Laboratories developing assays for ClpP target engagement can use (3R,4R)-A2-32-01 to calibrate their systems for inhibitory activity, ensuring that new chemical matter is properly characterized against a known, stereochemically defined inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-A2-32-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.